Withasomniferolide A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of withasomniferolide A involves several steps, including extraction from the roots of Withania somnifera using methanol as a solvent . The compound is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific research or industrial application.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. These processes would need to be optimized for efficiency and yield to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Withasomniferolide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Mechanism of Action
Withasomniferolide A exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of the GABA A receptor, which plays a key role in the central nervous system . This modulation can lead to various physiological effects, including anti-anxiety and neuroprotective actions . Additionally, this compound may interact with other cellular targets, contributing to its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Withasomniferolide A is part of a larger group of withanolides, which include compounds such as withaferin A, withanolide A, and withanolide D . These compounds share similar structural features but differ in their specific biological activities and potency. For example, withaferin A is known for its strong anti-cancer properties, while withanolide A has been studied for its neuroprotective effects . The uniqueness of this compound lies in its specific interactions with the GABA A receptor and its potential therapeutic applications .
Properties
Molecular Formula |
C28H36O4 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5-9,17,19,21-24,29H,10-15H2,1-4H3/t17-,19+,21-,22+,23+,24-,27-,28+/m1/s1 |
InChI Key |
JRBQPTFYQRGHFB-JLLNYYHVSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)CO |
Origin of Product |
United States |
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